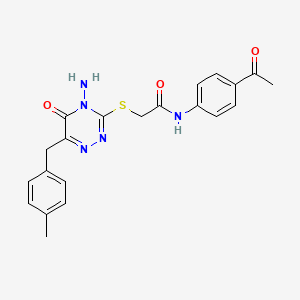

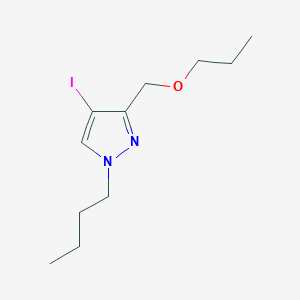

![molecular formula C20H14Cl2N2O B2851848 1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 338786-87-1](/img/structure/B2851848.png)

1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole” is a derivative of Vilanterol . Vilanterol is a long-acting β2 adrenergic receptor agonist .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the related compounds. It contains a benzimidazole ring substituted at the 2-position with a phenyl group and at the 1-position with a 2,6-dichlorobenzyl group .Wissenschaftliche Forschungsanwendungen

Antifungal and Antimicrobial Agent

This benzimidazole derivative is structurally similar to compounds known for their antifungal properties. It can be utilized as a potential lead compound in the development of new antifungal medications. The presence of the dichlorobenzyl group may enhance its ability to disrupt fungal cell membrane integrity, leading to potential applications in treating fungal infections .

Antiviral Drug Development

The structural features of this compound, particularly the benzimidazole core, are reminiscent of molecules that exhibit antiviral activity. This suggests that it could serve as a scaffold for the synthesis of new drugs targeting viral enzymes or replication mechanisms, especially for RNA viruses such as hepatitis C and respiratory syncytial virus .

Cancer Research

Benzimidazole derivatives have been explored for their potential role in cancer therapy, either as chemotherapeutic agents or as supportive treatments to enhance the efficacy of existing drugs. The dichlorophenyl moiety might interact with cancer cell DNA, leading to apoptosis or inhibition of cell proliferation .

Material Science

In material science, this compound could be investigated for its properties related to the fabrication of organic electronic devices. Its molecular structure may offer electrical conductivity or photovoltaic properties, making it a candidate for use in organic solar cells or light-emitting diodes .

Chemical Synthesis

As a reactant, “1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole” can be involved in various chemical reactions, including Suzuki–Miyaura coupling, which is a widely applied method for forming carbon-carbon bonds. This could lead to the synthesis of complex organic molecules for pharmaceuticals or advanced materials .

Molecular Docking Studies

The compound’s structure allows it to fit into the active sites of various enzymes or receptors, making it useful in computational studies for drug design. Molecular docking can predict the orientation of the compound when bound to a target, which is crucial in understanding its potential as a drug .

Eigenschaften

IUPAC Name |

1-[(2,6-dichlorophenyl)methoxy]-2-phenylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2O/c21-16-9-6-10-17(22)15(16)13-25-24-19-12-5-4-11-18(19)23-20(24)14-7-2-1-3-8-14/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXWOARPDCCVIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=C(C=CC=C4Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

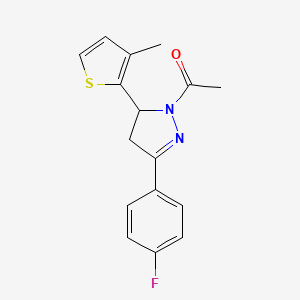

![4-ethyl-2,3-dioxo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}piperazine-1-carboxamide](/img/structure/B2851765.png)

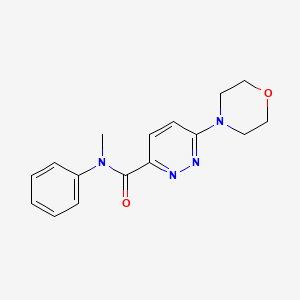

![Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate](/img/structure/B2851771.png)

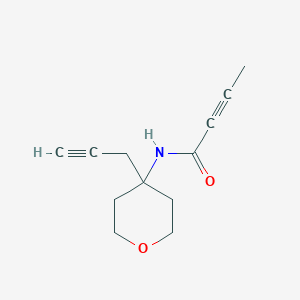

![4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methoxy-2H-chromen-2-one](/img/structure/B2851773.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2851774.png)

triazin-4-one](/img/structure/B2851775.png)

![N-ethyl-3-methyl-4-oxo-N,1-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2851784.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione](/img/no-structure.png)